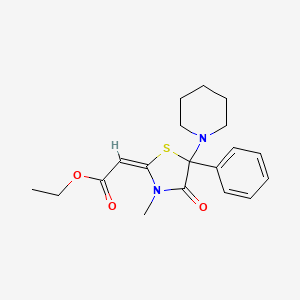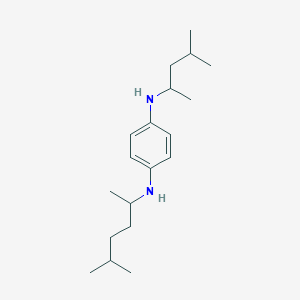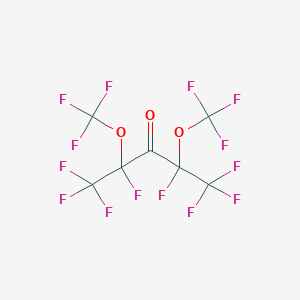
Acetic acid, (3-methyl-4-oxo-5-phenyl-5-(1-piperidinyl)-2-thiazolidinylidene)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (3-methyl-4-oxo-5-phenyl-5-(1-piperidinyl)-2-thiazolidinylidene)-, ethyl ester is a complex organic compound that belongs to the class of thiazolidinylidene derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (3-methyl-4-oxo-5-phenyl-5-(1-piperidinyl)-2-thiazolidinylidene)-, ethyl ester typically involves multi-step organic reactions. One common approach is the cyclization of appropriate thiosemicarbazones with α-haloketones under basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can modify the piperidinyl or phenyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce alcohol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block.
Biology
Biologically, thiazolidinylidene derivatives have shown potential as antimicrobial, antifungal, and anticancer agents. Research into this compound could reveal similar activities.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry
Industrially, such compounds could be used in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiosemicarbazones: Noted for their antimicrobial and anticancer activities.
Piperidinyl derivatives: Often explored for their pharmacological potential.
Uniqueness
What sets acetic acid, (3-methyl-4-oxo-5-phenyl-5-(1-piperidinyl)-2-thiazolidinylidene)-, ethyl ester apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
58906-57-3 |
|---|---|
Formule moléculaire |
C19H24N2O3S |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
ethyl (2E)-2-(3-methyl-4-oxo-5-phenyl-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate |
InChI |
InChI=1S/C19H24N2O3S/c1-3-24-17(22)14-16-20(2)18(23)19(25-16,15-10-6-4-7-11-15)21-12-8-5-9-13-21/h4,6-7,10-11,14H,3,5,8-9,12-13H2,1-2H3/b16-14+ |
Clé InChI |
VZCHTRRFCKJDER-JQIJEIRASA-N |
SMILES isomérique |
CCOC(=O)/C=C/1\N(C(=O)C(S1)(C2=CC=CC=C2)N3CCCCC3)C |
SMILES canonique |
CCOC(=O)C=C1N(C(=O)C(S1)(C2=CC=CC=C2)N3CCCCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Azabicyclo[3.1.0]hex-2-ene, 1,5-dimethyl-3-phenyl-](/img/structure/B14607955.png)
![Benzene, 4-[1-(ethylthio)-2-nitroethyl]-1,2-dimethoxy-](/img/structure/B14607968.png)




![4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14608001.png)

![1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14608021.png)

![Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14608026.png)
